molecular formula C27H24N4O2 B4016888 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B4016888
M. Wt: 436.5 g/mol
InChI Key: NQILIQDJMSNNHL-UHFFFAOYSA-N
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Description

4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a bis-pyrazolone derivative that serves as a key scaffold in medicinal chemistry and biological research. This compound is part of a class of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) known for significant radical scavenging and cytotoxic properties . Primary research applications focus on its potent antioxidant activity , demonstrated via DPPH assays, and its anticancer potential . In vitro studies on colorectal carcinoma (RKO) cells show that these bis-pyrazolols can induce cell death, with specific derivatives exhibiting IC50 values in the low micromolar range . The mechanism of action for the most active compounds involves the activation of the p53 protein pathway, leading to apoptosis (programmed cell death), alongside the induction of autophagy proteins as a cellular survival response . Beyond its biological relevance, this compound is efficiently synthesized via a one-pot, multi-component condensation of 1-phenyl-3-methyl-5-pyrazolone with benzaldehyde, often catalyzed by eco-friendly systems like cerium(IV) sulfate, yielding high-purity product suitable for research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-phenylmethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-18-23(26(32)30(28-18)21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24-19(2)29-31(27(24)33)22-16-10-5-11-17-22/h3-17,25,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILIQDJMSNNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Table 1: Synthetic Protocols and Yields

Catalyst/ReagentConditionsTimeYield (%)Source
Ce(SO₄)₂·4H₂OSolvent-free, 125°C5–12 min81–98
[Et₃NH][HSO₄] (ionic liquid)Solvent-free, 90°C3 h85–96
Boehmite nanoparticlesEthanol reflux2–4 h70–90
Visible light irradiationEthanol, room temperature3–5 h78–96
  • Key Reactants :

    • Aryl aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

    • Ethyl acetoacetate and phenylhydrazine as precursors for pyrazolone formation.

  • Product Diversity : Substituents on the aryl aldehyde directly influence the bis-pyrazolone scaffold, enabling derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -Cl, -CF₃) .

Reaction Mechanisms and Kinetics

The synthesis proceeds via tandem Knoevenagel-Michael addition (Figure 1):

  • Knoevenagel Step : Condensation of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-5-pyrazolone.

  • Michael Addition : Reaction of pyrazolone with aryl aldehyde to form the bis-pyrazolone product .

Kinetic Insights :

  • Ce(SO₄)₂·4H₂O accelerates the reaction by acting as a Brønsted acid, stabilizing intermediates .

  • Ionic liquids like [Et₃NH][HSO₄] enhance nucleophilicity via H-bonding interactions, reducing activation energy .

Table 2: Catalyst Performance Comparison

Catalyst TypeReusabilityTurnover Frequency (TOF)Environmental Impact
Ce(SO₄)₂·4H₂O5 cycles12.4 h⁻¹Low (solvent-free)
Boehmite nanoparticles4 cycles8.7 h⁻¹Moderate (ethanol)
[Et₃NH][HSO₄]6 cycles10.2 h⁻¹Low (solvent-free)
  • Heterogeneous Catalysts : Boehmite nanoparticles and Ce(SO₄)₂·4H₂O enable easy separation and reuse without significant activity loss .

  • Homogeneous Catalysts : Ionic liquids offer high efficiency but require post-reaction recovery .

Functionalization and Substituent Effects

Substituents on the aryl aldehyde significantly impact reaction efficiency:

Table 3: Substituent Effects on Yield

SubstituentPositionYield (%)Notes
-NO₂para92Electron-withdrawing groups enhance reactivity
-Clmeta88Moderate steric hindrance
-OCH₃para84Electron-donating groups reduce electrophilicity
-CF₃para89High polarity accelerates reaction
  • Steric Effects : Ortho-substituted aldehydes show reduced yields due to hindered access to the active site .

Solvent-Free Methodologies

Solvent-free protocols minimize environmental impact and reduce reaction times:

  • Ce(SO₄)₂·4H₂O : Achieves 98% yield in 5 minutes at 125°C .

  • Ionic Liquids : [Et₃NH][HSO₄] enables 96% yield at 90°C with no solvent .

Scientific Research Applications

Biological Activities

Research has demonstrated that 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits significant biological activities:

  • Antioxidant Properties :
    • Studies have shown that derivatives of this compound possess effective radical scavenging activity. The DPPH assay indicated that some derivatives are more active than ascorbic acid, suggesting their potential as natural antioxidants .
  • Anticancer Activity :
    • In vitro studies on colorectal carcinoma cells (RKO) revealed that several synthesized derivatives exhibit cytotoxic effects. These findings suggest that the compound could be further explored for its potential in cancer therapy .

Industrial Applications

Given its versatile chemical structure and biological properties, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) holds promise in various industrial applications:

  • Pharmaceuticals :
    • The compound's ability to act as an antioxidant and anticancer agent positions it as a candidate for drug development in oncology and preventive medicine.
  • Agricultural Chemicals :
    • Its antioxidant properties may also find applications in developing agrochemicals that protect crops from oxidative stress.

Table 1: Synthesis Conditions and Yields

Reaction TypeCatalystTemperatureYield (%)Time (min)
One-Pot Multicomponent ReactionCellulose Sulfuric AcidReflux81 - 985 - 12
Tandem Knoevenagel-Michael ReactionCe(SO₄)₂·4H₂O125 °CHighShort
CompoundDPPH Scavenging Activity (%)IC50 (µM)Cytotoxicity (RKO Cells)
4,4'-(Phenylmethylene)bis(3-methyl...)Higher than Ascorbic Acid<10Yes
Other DerivativesVariesVariesYes/No

Mechanism of Action

The mechanism of action of 4,4’-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with cellular proteins and pathways. For instance, it activates autophagy proteins as a survival mechanism and induces p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.

Biological Activity

4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), a bispyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through various methods, including one-pot multicomponent reactions, and exhibits promising antioxidant and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis Methods

The synthesis of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves the condensation of aryl aldehydes with 3-methyl-1-phenyl-5-pyrazolone. Various catalysts have been employed to enhance yield and efficiency:

Catalyst Reaction Conditions Yield (%) Reference
Cellulose sulfuric acidReflux in H2O-EtOH74 - 97
Sodium acetateRoom temperatureHigh to excellent
1,3-disulfonic acid imidazolium tetrachloroaluminateSolvent-free at 125 °C81 - 98
Ce(SO4)2·4H2OSolvent-free conditions81 - 98

Antioxidant Activity

The antioxidant activity of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate that several derivatives of this compound exhibit significant radical scavenging activity:

Compound IC50 (µM) Comparison to Ascorbic Acid
Compound 3i6.2 ± 0.6More active
Compound 3c20.9Less active
Ascorbic Acid-Standard reference

The study found that most derivatives demonstrated better radical scavenging activity than ascorbic acid, with compound 3i being particularly potent .

Anticancer Activity

In vitro studies on colorectal RKO carcinoma cells revealed that certain derivatives possess cytotoxic properties. Notably:

  • Compound 3i exhibited an IC50 of 9.9 ± 1.1 µM , indicating strong cytotoxicity against RKO cells.
  • The mechanism of action involves activation of autophagy proteins and p53-mediated apoptosis pathways .

The anticancer effects of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives are linked to their ability to induce apoptosis and autophagy in cancer cells:

  • Apoptosis Induction :
    • The treatment with these compounds activates p53, leading to increased expression of p21, which is associated with cell cycle arrest.
    • Compounds stimulate apoptotic pathways resulting in cancer cell death.
  • Autophagy Activation :
    • The compounds promote autophagy by increasing the conversion of LC3 I to LC3 II, a marker for autophagic activity.
    • This process is crucial for cellular homeostasis and can lead to cell death when dysregulated .

Case Studies

A recent study synthesized various derivatives of the compound and assessed their biological activities:

  • Synthesis : Derivatives were synthesized using sodium acetate as a catalyst at room temperature with high yields.
  • Biological Evaluation : Each derivative was tested for antioxidant and anticancer activities. Most exhibited superior radical scavenging capabilities compared to standard antioxidants.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) to achieve high yields and environmental sustainability?

  • Methodological Answer: Synthesis optimization involves selecting catalysts (e.g., PEG-SO₃H for aqueous reactions , phosphomolybdic acid in ethanol , or Ce(SO₄)₂·4H₂O ), solvent systems (water or ethanol ), and reaction conditions (room temperature vs. reflux ). Green protocols emphasize catalyst-free methods , recyclable heterogeneous catalysts like Cu-ZnO nanoparticles , or ultrasound-assisted reactions . Yield improvements are achieved through tandem Knoevenagel-Michael reactions, with yields exceeding 90% in optimized conditions .

Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?

  • Methodological Answer: Structural confirmation relies on ¹H NMR (δ 2.33 ppm for CH₃, δ 4.97 ppm for CH ), ¹³C NMR, and IR spectroscopy (e.g., 3445 cm⁻¹ for -OH stretching ). Melting points (e.g., 170–172°C ) and chromatographic techniques (TLC ) validate purity. Full spectral data for substituted analogs (e.g., 4-methoxyphenyl derivatives ) are critical for comparison.

Q. What biological activities have been reported, and what methodologies evaluate these properties?

  • Methodological Answer: The compound exhibits anti-inflammatory, antimicrobial, and antioxidant activities . In vitro assays (e.g., COX-2 inhibition ) and molecular docking studies (e.g., binding affinity analysis against COX-2 ) are standard. Antibacterial screening uses agar diffusion methods, while antioxidant activity is measured via DPPH radical scavenging .

Q. How do catalytic systems influence reaction efficiency in synthesizing this compound?

  • Methodological Answer: Homogeneous catalysts like PEG-SO₃H reduce reaction times to 2–3 hours , while heterogeneous catalysts (e.g., cellulose sulfuric acid or [TMEDSA][HSO₄]₂ ) enable recyclability. Nanoparticle catalysts (Cu-ZnO) achieve 96% yields under reflux . Catalyst-free protocols under ultrasound irradiation offer eco-friendly alternatives with 98% yields .

Advanced Research Questions

Q. What mechanistic insights exist for the Knoevenagel-Michael cascade reaction in forming this compound?

  • Methodological Answer: The reaction proceeds via a two-step mechanism: (1) Knoevenagel condensation between aldehyde and pyrazolone, followed by (2) Michael addition of a second pyrazolone unit . Computational studies suggest proton transfer and intermediate stabilization by Brønsted acid catalysts . Solvent polarity (e.g., water) accelerates the reaction by stabilizing charged intermediates .

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like COX-2, identifying hydrogen bonding and hydrophobic interactions . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the arylaldehyde) with bioactivity .

Q. What strategies resolve contradictions in reported reaction yields and conditions?

  • Methodological Answer: Discrepancies arise from catalyst efficiency (e.g., PEG-SO₃H vs. phosphomolybdic acid ), solvent choice (water vs. ethanol ), and temperature. Systematic comparisons (e.g., Table 4 in ) highlight optimal conditions: room-temperature, catalyst-free protocols yield 98% , while K₂CO₃-assisted methods require 12 hours for 85% yields .

Q. How do multi-component reactions enhance synthesis efficiency?

  • Methodological Answer: One-pot pseudo-five-component reactions (e.g., using phenylhydrazine, ethyl acetoacetate, and aldehydes ) reduce steps and improve atom economy. Microwave irradiation or ionic liquid catalysts shorten reaction times to 10–30 minutes with yields >90%.

Q. What role do heterocyclic intermediates play in chemical transformations of this compound?

  • Methodological Answer: The bis-pyrazolylmethane core serves as a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines ). Functionalization at the methylene bridge or pyrazole rings enables coordination chemistry (e.g., metal chelation ) and pharmacological derivatization .

Notes

  • Green Chemistry: Catalyst-free and aqueous protocols align with sustainability goals.
  • Advanced Characterization: HRMS and X-ray crystallography (where available) are recommended for novel derivatives .
  • Contradictions: Always cross-validate spectral data with literature (e.g., ¹H NMR δ 7.72 ppm for aromatic protons ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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